molecular formula C14H22O3 B13168560 (1R)-1-(3,4-dipropoxyphenyl)ethanol

(1R)-1-(3,4-dipropoxyphenyl)ethanol

Cat. No.: B13168560
M. Wt: 238.32 g/mol
InChI Key: ICMRBCZSCBRLPF-LLVKDONJSA-N
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Description

(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and a hydroxyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dipropoxybenzaldehyde.

    Reduction: The aldehyde group of 3,4-dipropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture of (1R)- and (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of 3,4-dipropoxyacetophenone.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Further reduction can yield the corresponding alkane.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: 3,4-Dipropoxyacetophenone.

    Reduction: 3,4-Dipropoxyethylbenzene.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Mechanism of Action

The mechanism by which (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.

    3,4-Dipropoxybenzyl Alcohol: Lacks the chiral center and may have different reactivity and applications.

    3,4-Dipropoxyacetophenone: The oxidized form of the compound, used in different synthetic applications.

Uniqueness

(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(1R)-1-(3,4-dipropoxyphenyl)ethanol

InChI

InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1

InChI Key

ICMRBCZSCBRLPF-LLVKDONJSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)O)OCCC

Origin of Product

United States

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